5-Azaspiro[2.5]oct-7-en-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[2.5]oct-7-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-6-1-2-7(3-4-7)5-8-6/h1-2H,3-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXKJPQOFIQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Significance of Azaspirocyclic Systems
Azaspirocycles, which feature a nitrogen atom within one of the spiro-fused rings, are of paramount importance in contemporary drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over more traditional, planar aromatic structures. This inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets, such as proteins and enzymes. The introduction of a spirocyclic framework can significantly influence a molecule's pharmacological profile by:
Enhancing Binding Affinity and Selectivity: The constrained conformation of spirocycles can lock a molecule into a bioactive conformation, leading to stronger and more specific binding to its target.
Improving Physicochemical Properties: The incorporation of sp3-rich spirocyclic moieties often leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter counterparts. These are all critical parameters in the development of viable drug candidates. rsc.orggoogle.com
Exploring Novel Chemical Space: The unique topology of azaspirocycles provides access to novel molecular scaffolds, offering opportunities for the development of new intellectual property. chemrxiv.org
The general synthesis of azaspirocycles has been a focus of methodological development, with various strategies being employed, including multicomponent reactions and ring-closing metathesis. These efforts underscore the chemical community's recognition of the value embedded in these complex structures.
Overview of Research Trajectories for Spiro 2.5 Octanone Scaffolds
Cycloaddition Reactions in the Construction of the Azaspiro[2.5]octanone Core
Cycloaddition reactions are powerful tools for the stereospecific formation of cyclic compounds and have been effectively employed in the synthesis of azaspiro[2.5]octanone scaffolds. These reactions allow for the efficient construction of the core structure with control over stereochemistry.
Nitrone and Nitrile Oxide Cycloadditions to Methylenespiropentane
The 1,3-dipolar cycloaddition of nitrones and nitrile oxides to alkenes is a well-established method for synthesizing isoxazolidine (B1194047) and isoxazoline (B3343090) rings, respectively. rsc.orgmdpi.comresearchgate.net When methylenespiropentane is used as the dipolarophile, this reaction provides a direct route to spirocyclic isoxazolidines. These reactions can proceed under thermal conditions or with microwave activation. researchgate.net The regioselectivity of these cycloadditions is a critical aspect, often influenced by both steric and electronic factors of the reactants. nih.gov For instance, the reaction of C,N-diphenylnitrone with α-methylene-γ-butyrolactone has been shown to exhibit good diastereoselectivity. mdpi.com While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle of nitrone and nitrile oxide cycloadditions to exocyclic methylene (B1212753) groups on a spirocyclic core is a viable strategy. rsc.org The resulting spiro-isoxazolidine can then be further manipulated to yield the desired azaspiro[2.5]octanone structure. The use of chiral nitrones can also lead to the enantioselective synthesis of these spirocyclic compounds. researchgate.net
Nitrile oxide/alkyne cycloadditions (NOAC) also offer a pathway to bioinspired molecules, often without the need for a metal catalyst. maynoothuniversity.ienih.gov This approach can be used to introduce isoxazole (B147169) moieties, which can be precursors to the desired azaspiro framework. mdpi.com
[4+2]-Annulation Strategies for Azaspiro[2.5]oct-7-en-6-one Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and has been applied to the construction of spirocycles. ingentaconnect.comrsc.org This strategy involves the reaction of a diene with a dienophile to form a six-membered ring. For the synthesis of azaspiro[2.5]oct-7-en-6-one derivatives, a key approach involves the use of a dienophile containing a spirocyclic moiety or the formation of the spiro center during the cycloaddition.
For example, the Diels-Alder reaction of 5-methylidene-hydantoins or 5-methylidene-2-thiohydantoins with various 1,3-dienes leads to the formation of spiro-compounds. mdpi.com These reactions can proceed with high regio- and stereoselectivity, often favoring the formation of the exo-isomer with cyclic dienes. mdpi.com Lewis acid catalysis can be employed to promote the reaction with less reactive dienes. mdpi.com
Another approach involves the rhodium(I)-catalyzed cycloisomerization of 1,5-bisallenes, which generates a diene that can then undergo a highly selective Diels-Alder homodimerization to form seven-membered azaspiro compounds. acs.org The reactivity of dienes in Diels-Alder reactions can be enhanced through spirocyclization, which can be a useful strategy for constructing complex spirocyclic systems. nih.gov
Ring-Closing Metathesis Approaches to the Spirocyclic Framework
Ring-closing metathesis (RCM) has become a powerful and versatile method for the synthesis of a wide range of cyclic and macrocyclic compounds, including those with spirocyclic architectures. organic-chemistry.orgyoutube.com This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene like ethene. organic-chemistry.orgorgsyn.org
The success of an RCM reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and the structure of the diene precursor. orgsyn.org For the synthesis of azaspiro[2.5]octanones, a suitable diene precursor would possess the necessary nitrogen-containing and spirocyclic components. While direct RCM to form the this compound core is not explicitly detailed, the general applicability of RCM to the synthesis of nitrogen-containing heterocycles and spirocycles is well-documented. ingentaconnect.combenthamdirect.comnih.govnih.gov For instance, RCM has been used in the synthesis of spiro-indane derivatives and in the construction of the core macrocycle of rhizoxin. ingentaconnect.comnih.gov
Challenges in RCM can include catalyst deactivation and the formation of side products. nih.gov However, optimization of reaction conditions, such as the use of additives, can suppress these unwanted reactions. nih.gov The versatility of RCM makes it a promising strategy for accessing complex spirocyclic frameworks like azaspiro[2.5]octanones.
Diels-Alder and Radical Cyclization Strategies for Spirocyclic Synthesis
Beyond the specific applications mentioned earlier, Diels-Alder and radical cyclization reactions represent broad and powerful strategies for the synthesis of spirocyclic systems.
The Diels-Alder reaction offers a convergent approach to complex spirocycles. ingentaconnect.comrsc.org For instance, the reaction of indan-2-spiro(cyclopenta-2,4-diene) with various dienophiles produces spiro-adducts in good yields. ingentaconnect.combenthamdirect.com The stereochemistry of the resulting spirocycle can often be controlled, with the endo isomer frequently being the major product. ingentaconnect.com
Radical cyclizations provide an alternative and increasingly popular method for the construction of spirocyclic scaffolds. acs.orgresearchgate.net These reactions often proceed under mild conditions and can be highly modular. acs.org A common strategy involves a domino Giese-type reaction followed by a base-mediated cyclization to access β-spirocyclic pyrrolidine (B122466) derivatives. acs.org Photocatalytic methods using visible light have emerged as a green and efficient way to generate the necessary radicals. acs.org Radical spirocyclization can also be used to transform biaryls into spirocyclic cyclohexadienones. researchgate.net These methods offer a powerful toolkit for accessing a diverse range of spirocyclic compounds, including those with nitrogen in the ring system. researchgate.netrsc.org
Enantioselective Synthesis of Azaspiro[2.5]octanone Scaffolds
The development of enantioselective methods for the synthesis of azaspiro[2.5]octanone scaffolds is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis provides an efficient and atom-economical way to produce enantiomerically enriched compounds. acs.org Several catalytic asymmetric approaches have been developed for the synthesis of spirocycles.
One notable method is the catalytic enantioselective Diels-Alder reaction of exo-enones with dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. acs.org This reaction allows for the construction of spirocycles with highly congested quaternary stereogenic spirocenters in good to excellent yields and enantioselectivities. acs.org
Another powerful strategy is the enantioselective copper-catalyzed intramolecular hydroamination of olefins. nih.gov This method has been successfully applied to the synthesis of enantioenriched α-arylpyrrolidines and could potentially be adapted for the synthesis of azaspiro[2.5]octanones.
Enzymatic approaches are also emerging as a practical and scalable method for the stereodivergent synthesis of azaspiro[2.y]alkanes. chemrxiv.org Engineered carbene transferase enzymes have been shown to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles with high yield, diastereo-, and enantioselectivity. chemrxiv.org
Chiral Auxiliary and Resolving Agent Methodologies
The introduction of stereocenters in azaspirocyclic scaffolds can be achieved through various sophisticated techniques. Among these, the use of chiral auxiliaries and resolving agents stands out for its robustness and applicability.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org This approach relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that exhibits a facial bias, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.
Commonly employed chiral auxiliaries in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgscielo.org.mx These auxiliaries are typically N-acylated with a prochiral substrate. The steric bulk of the auxiliary then directs the approach of incoming reagents to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed bond. For instance, in the context of synthesizing chiral 5-azaspiro[2.5]octanones, one could envision attaching a chiral auxiliary to the nitrogen of the azaspirocycle precursor. Subsequent cyclization or functionalization would then proceed under the stereodirecting influence of the auxiliary.
Resolving agents offer a classical yet effective alternative for the separation of enantiomers from a racemic mixture. This methodology involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Finally, the resolving agent is removed from the separated diastereomers to yield the individual enantiomers of the target compound.
Functional Group Interconversions and Derivatization Routes to this compound Analogues
The structural framework of this compound provides a versatile platform for a wide array of functional group interconversions and derivatizations. These transformations are crucial for the development of structure-activity relationships and for the synthesis of novel analogues with potentially enhanced biological or chemical properties.
Key reactive sites on the this compound scaffold include the lactam carbonyl group, the double bond in the six-membered ring, and the nitrogen atom. A variety of chemical transformations can be envisioned at these positions.
Reactions involving the Carbonyl Group:
Reduction: The lactam carbonyl can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH4), giving access to 5-azaspiro[2.5]oct-7-ene derivatives.
Thionation: Treatment with Lawesson's reagent can convert the carbonyl group into a thiocarbonyl, yielding the corresponding thiolactam.
Modifications of the Double Bond:
Hydrogenation: Catalytic hydrogenation of the double bond would lead to the saturated 5-azaspiro[2.5]octan-6-one.
Epoxidation: The double bond can be epoxidized using peroxy acids to introduce a reactive epoxide ring.
Diels-Alder Reaction: The enone system can potentially act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex fused ring systems. A rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder homodimerization has been reported for the synthesis of seven-membered azaspiro compounds, highlighting the utility of this transformation in building spirocyclic frameworks. acs.org
Derivatization at the Nitrogen Atom:
N-Alkylation/N-Arylation: The nitrogen atom can be functionalized with a variety of alkyl or aryl substituents through standard N-alkylation or N-arylation protocols.
Acylation/Sulfonylation: The nitrogen can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce different amide or sulfonamide functionalities.
Chemical Reactivity and Transformation Studies of the 5 Azaspiro 2.5 Oct 7 En 6 One System
Reactions Involving the Spirocyclic Cyclopropane (B1198618) Moiety
The three-membered cyclopropane ring in the 5-azaspiro[2.5]oct-7-en-6-one system is characterized by significant ring strain, making it susceptible to ring-opening reactions. This reactivity is a common feature of cyclopropane-containing compounds, which can behave as synthetic equivalents of a 1,3-dipole. The presence of the adjacent carbonyl group can influence the regioselectivity of the ring-opening process.
Theoretical studies on cyclopropane and its derivatives indicate their potential to undergo nucleophilic binding reactions, akin to other strained three-membered rings like epoxides and aziridines. academie-sciences.fr The activation energies for these reactions are a key determinant of their feasibility. academie-sciences.fr In the context of spiro-cyclopropyl oxindoles, which are structurally analogous to the title compound, the cyclopropane ring can be opened under various conditions, often as part of a cascade sequence to form larger ring systems. rsc.org
Table 1: Potential Ring-Opening Reactions of the Cyclopropane Moiety
| Reactant | Reagents and Conditions | Expected Product |
| This compound | Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂), Nucleophile (e.g., 1,3-dicarbonyl compounds) | γ-functionalized lactam derivative |
| This compound | Radical initiator (e.g., AIBN), Radical trap | Ring-opened product with radical addition |
| This compound | Transition metal catalyst (e.g., Rh, Pd), H₂ | Hydrogenolysis product (gem-dimethyl group) |
This table represents potential reactions based on the known reactivity of similar spiro-cyclopropane systems.
Reactivity at the Unsaturated Six-Membered Ring (Oct-7-en-6-one)
The α,β-unsaturated lactam portion of the molecule, specifically the oct-7-en-6-one ring, presents two primary sites for chemical transformation: the carbon-carbon double bond and the carbonyl group. The conjugated system is susceptible to nucleophilic attack, cycloaddition reactions, and reductions.
The double bond can act as a dienophile in Diels-Alder reactions, a powerful method for constructing six-membered rings with high stereocontrol. nih.govnih.gov The reaction of the this compound system with a suitable diene would lead to the formation of a more complex, polycyclic spiro-lactam. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is also a relevant possibility for synthesizing novel heterocyclic scaffolds. nih.gov
Furthermore, the electrophilic nature of the β-carbon in the α,β-unsaturated system makes it a target for Michael additions. The addition of nucleophiles would result in the formation of a C-C or C-heteroatom bond at the 8-position of the azaspiro-octane core.
Table 2: Potential Reactions at the Unsaturated Six-Membered Ring
| Reactant | Reagents and Conditions | Expected Product |
| This compound | Conjugated diene (e.g., butadiene), Heat or Lewis acid catalyst | Diels-Alder adduct (tricyclic spiro-lactam) |
| This compound | Soft nucleophile (e.g., Gilman cuprate), THF | Michael addition product (8-substituted derivative) |
| This compound | Reducing agent (e.g., NaBH₄, CeCl₃), MeOH | Allylic alcohol |
| This compound | H₂, Pd/C | Saturated lactam |
This table illustrates potential transformations of the α,β-unsaturated lactam moiety based on established organic reactions.
Transformations at the Nitrogen Atom (5-Aza Position)
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to deprotonate the nitrogen. Such modifications would introduce a diverse range of substituents, altering the steric and electronic properties of the molecule. Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. These transformations are crucial for building more complex molecular architectures and for modulating the biological activity of related compounds.
Table 3: Potential N-Functionalization Reactions
| Reactant | Reagents and Conditions | Expected Product |
| This compound | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, CH₃CN) | N-alkylated this compound |
| This compound | Acyl chloride (e.g., AcCl, BzCl), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-acylated this compound |
| This compound | Aryl boronic acid, Cu(OAc)₂, Base, Solvent | N-arylated this compound |
This table outlines expected N-functionalization reactions based on standard synthetic methodologies for lactams.
Regioselective and Stereoselective Functionalizations of the Azaspiro[2.5]oct-7-en-6-one Core
Achieving regioselective and stereoselective functionalization of the this compound core is a significant synthetic challenge due to the presence of multiple reactive sites. The inherent chirality of the spirocenter and any additional stereocenters created during a reaction necessitates careful control over the reaction conditions.
For instance, in conjugate addition reactions to the α,β-unsaturated system, the stereochemical outcome can be influenced by the steric bulk of the incoming nucleophile and the directing effects of substituents on the spirocyclic core. In related azaspiro[5.5]undecane systems, stereoselective conjugate additions have been achieved, with the stereochemistry being controlled by factors such as A(1,3)-strain. nih.gov The use of chiral catalysts or auxiliaries could also be employed to induce enantioselectivity in various transformations.
Rearrangement Reactions of this compound Derivatives
The strained spiro-cyclopropane motif makes the this compound scaffold a candidate for various rearrangement reactions. These rearrangements can lead to the formation of new and structurally diverse heterocyclic systems. For example, acid-catalyzed or thermally-induced rearrangements could promote the opening of the cyclopropane ring followed by skeletal reorganization.
In studies of related spiro-cyclopropyl oxindoles, a variety of cascade reactions involving cyclization, migration, and ring-contraction processes have been reported. These transformations often lead to the formation of novel spirocyclic or fused-ring systems. While direct analogies must be drawn with caution, it is conceivable that the this compound system could undergo similar skeletal rearrangements under appropriate conditions, providing access to unique chemical matter.
Advanced Spectroscopic and Structural Characterization of 5 Azaspiro 2.5 Oct 7 En 6 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural and conformational analysis of spirocyclic lactams in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides crucial insights into scalar couplings and through-space interactions, which are fundamental for establishing stereochemistry and preferred conformations.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The structural elucidation of complex molecules like 5-azaspiro[2.5]oct-7-en-6-one and its analogues heavily relies on a suite of NMR experiments. While direct spectroscopic data for the title compound is not extensively available in public literature, the analysis of closely related structures, such as 1-oxa-2-azaspiro[2.5]octane derivatives, provides a robust framework for understanding the expected NMR characteristics. nih.gov
¹H and ¹³C NMR form the foundation of the analysis. The proton and carbon chemical shifts are highly sensitive to the electronic environment and the steric effects imposed by the spirocyclic system. For instance, in 1-oxa-2-azaspiro[2.5]octane derivatives, the chemical shifts of the protons and carbons in the cyclohexane (B81311) ring are indicative of the ring's preferred conformation. nih.gov
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu This is instrumental in identifying adjacent protons within the cyclohexane and cyclopropane (B1198618) rings of the spiro framework. By tracing the cross-peaks in a COSY spectrum, the connectivity of the entire spin system can be mapped out. columbia.edu
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.educolumbia.edu This technique is invaluable for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum, which can often be challenging due to the presence of quaternary carbons or overlapping signals. Edited HSQC experiments can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are scalar-coupled. numberanalytics.comacdlabs.com NOESY is crucial for determining the relative stereochemistry at the spiro center and for analyzing the conformational preferences of the molecule. For instance, observing a NOE between a proton on the cyclopropane ring and a proton on the cyclohexane ring can define their relative orientation.
A structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives using ¹H, ¹³C, and ¹⁵N NMR spectroscopy has demonstrated the power of these techniques. The relative configuration and preferred conformations were determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbons, which directly reflect the steric and electronic effects of substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for an Analogous 1-oxa-2-azaspiro[2.5]octane Derivative Data inferred from analogous structures for illustrative purposes.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
|---|---|---|---|---|
| H-1, H-2 | 0.8 - 1.5 | 15 - 25 | C-3, C-8 | H-4, H-8 |
| C-3 (spiro) | - | 60 - 70 | - | - |
| H-4, H-8 | 1.6 - 2.5 | 30 - 40 | C-3, C-5, C-6, C-7 | H-1, H-2, H-5, H-7 |
| H-5, H-7 | 1.8 - 2.8 | 25 - 35 | C-4, C-6, C-8 | H-4, H-8 |
| C-6 (C=O) | - | 170 - 180 | - | - |
| N-H | 7.5 - 8.5 | - | C-3, C-6 | H-4, H-8 |
Dynamic NMR Studies for Rotameric and Isomeric Forms
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational changes and other reversible processes that occur on the NMR timescale. libretexts.org For spirocyclic compounds, DNMR can provide valuable information about ring-flipping, rotation around single bonds, and nitrogen inversion. iaea.org
In the case of this compound analogues, variable-temperature (VT) NMR experiments can be employed to study the conformational dynamics of the six-membered ring. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals may be observed for the axial and equatorial protons. As the temperature is increased, these signals will broaden and eventually coalesce into a time-averaged signal at the coalescence temperature. Analysis of the lineshapes at different temperatures can provide quantitative information about the energy barrier for the conformational change. libretexts.org
For some spiroheterocycles, dynamic NMR effects have been attributed to the restricted bond rotation of carbamate (B1207046) groups or other substituents. iaea.org It is important to note that temperature-dependent chemical shifts can sometimes mimic the effects of dynamic exchange, and therefore, careful analysis and often computational modeling are required to correctly interpret the VT-NMR data. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for obtaining accurate mass measurements, which allows for the determination of elemental compositions and provides insights into fragmentation pathways. mdpi.com In the context of this compound and its analogues, HRMS can be used to confirm the identity of synthesized compounds and to study their fragmentation behavior, which can offer clues about their reactivity and stability.
The fragmentation of β-lactams under mass spectrometry conditions has been studied, and characteristic fragmentation patterns have been identified. nih.gov For this compound, cleavage of the lactam ring is an expected fragmentation pathway. The specific fragmentation pattern will be influenced by the presence of the cyclopropane ring and the double bond in the six-membered ring.
By analyzing the fragments produced, it is possible to piece together the structure of the parent molecule and to propose mechanisms for its decomposition. For example, the loss of CO or other small neutral molecules can provide evidence for specific structural features. The use of tandem mass spectrometry (MS/MS) can further aid in elucidating fragmentation pathways by allowing for the isolation and fragmentation of specific ions. rsc.org
Table 2: Predicted HRMS Fragmentation for this compound This is a predictive table based on common fragmentation patterns of related structures.
| m/z (Predicted) | Possible Fragment | Neutral Loss |
|---|---|---|
| [M+H]⁺ | C₇H₁₀NO⁺ | - |
| [M-CO+H]⁺ | C₆H₁₀N⁺ | CO |
| [M-C₂H₄+H]⁺ | C₅H₆NO⁺ | C₂H₄ |
| [M-C₃H₄O+H]⁺ | C₄H₆N⁺ | C₃H₄O |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and dihedral angles, as well as how molecules pack together in a crystal lattice. researchgate.netresearchgate.net
Analysis of Bond Lengths, Angles, and Dihedral Angles
Table 3: Typical Bond Lengths and Angles for an Analogous Spiro-Lactam Framework Data inferred from published crystal structures of similar spiro compounds.
| Parameter | Typical Value |
|---|---|
| C-C (cyclopropane) | 1.48 - 1.52 Å |
| C-N (lactam) | 1.33 - 1.37 Å |
| C=O (lactam) | 1.22 - 1.26 Å |
| C-C=C (angle) | 120 - 125° |
| N-C-C (dihedral) | Varies with conformation |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The study of intermolecular interactions is crucial for understanding the physical properties of a crystalline solid and can provide insights into molecular recognition processes. mdpi.comrsc.org In the crystal structure of this compound, hydrogen bonding involving the N-H group of the lactam and the carbonyl oxygen is expected to be a dominant intermolecular interaction, potentially leading to the formation of chains or dimers. chemrxiv.orgims.ac.jp
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Preferences
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound and its analogues. These methods provide detailed information on the vibrational modes of functional groups, offering insights into bonding, molecular symmetry, and conformational subtleties.
Functional Group Analysis:
The vibrational spectrum of this compound is characterized by a series of distinct absorption and scattering bands corresponding to its constituent functional groups. The most prominent of these is the amide carbonyl (C=O) stretching vibration of the γ-lactam ring. Due to ring strain and the α,β-unsaturation, this band is expected to appear in the range of 1700-1750 cm⁻¹ in the IR spectrum. The exact position is sensitive to the local electronic environment and any intermolecular interactions, such as hydrogen bonding in the solid state or in protic solvents.
The C=C stretching vibration of the endocyclic double bond typically appears in the 1640-1680 cm⁻¹ region. Its intensity in the Raman spectrum is often stronger than in the IR spectrum, a consequence of the change in polarizability during the vibration. The C-N stretching vibration of the lactam is expected in the 1200-1350 cm⁻¹ range, often coupled with other vibrations within the ring system.
The cyclopropane ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes (ring breathing) at lower wavenumbers, typically in the 1200-1250 cm⁻¹ and 850-900 cm⁻¹ regions. These modes can be highly diagnostic for the presence of the three-membered ring.
A summary of expected characteristic vibrational frequencies for this compound is presented in Table 1. It is important to note that these are approximate ranges, and the precise frequencies can be influenced by the molecular environment and substitution patterns in analogues.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Amide (γ-Lactam) | C=O Stretch | 1700-1750 | Strong | Medium |
| Alkene | C=C Stretch | 1640-1680 | Medium | Strong |
| Alkene | =C-H Stretch | 3010-3095 | Medium | Medium |
| Cyclopropane | C-H Stretch | 3000-3100 | Medium | Medium |
| Cyclopropane | Ring Breathing | ~1250 and ~850 | Medium-Weak | Medium-Strong |
| Amide | C-N Stretch | 1200-1350 | Medium | Weak |
| Methylene (B1212753) | CH₂ Scissoring | 1420-1470 | Medium | Medium |
Conformational Preferences:
While the core spirocyclic system of this compound is relatively rigid, conformational flexibility can arise from the puckering of the six-membered ring and the orientation of substituents in its analogues. Vibrational spectroscopy can be employed to study these conformational preferences. Different conformers will exhibit slightly different vibrational frequencies and intensities due to changes in molecular symmetry and vibrational coupling.
In a study of the structurally similar spiro[2.5]octa-4,7-dien-6-one, computational methods combined with spectroscopic analysis have been used to determine the most stable conformations. rsc.orgresearchgate.net Similar approaches can be applied to this compound. By comparing experimentally measured IR and Raman spectra with spectra calculated for different possible conformers (e.g., using Density Functional Theory, DFT), the predominant conformation in a given state (gas, liquid, or solid) can be identified. For instance, the position and splitting of the carbonyl stretching band can be sensitive to the dihedral angle of the enone system, providing a spectroscopic handle on the ring conformation.
Furthermore, low-temperature vibrational spectroscopy can be used to "freeze out" higher energy conformers, leading to a simplification of the spectrum and allowing for the characterization of the lowest energy state. The appearance of new bands or changes in relative intensities as a function of temperature can provide thermodynamic information about the conformational equilibrium.
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) spectroscopy is an indispensable tool for the stereochemical elucidation of chiral molecules. For chiral derivatives of this compound, where the introduction of a stereocenter can lead to enantiomeric forms, ECD provides a means to determine the absolute configuration.
The chromophore responsible for the ECD spectrum in the accessible UV region is the α,β-unsaturated lactam system. This system gives rise to electronic transitions, primarily the n → π* and π → π* transitions, which will exhibit Cotton effects (positive or negative bands) in the ECD spectrum if the molecule is chiral.
The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms, i.e., the molecule's helicity. The helicity of the enone chromophore, defined by the dihedral angle between the C=C and C=O bonds, is a key determinant of the sign of the n → π* Cotton effect. For many α,β-unsaturated ketones and lactams, empirical rules, such as the octant rule, can be used to predict the sign of the Cotton effect based on the stereochemistry.
In modern practice, the determination of absolute configuration is most reliably achieved by comparing the experimental ECD spectrum with the spectrum calculated for a specific enantiomer using time-dependent DFT (TD-DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
For a hypothetical chiral derivative of this compound, the ECD spectrum would be expected to show distinct Cotton effects. A representative, albeit hypothetical, ECD data table for a chiral analogue is presented in Table 2. The signs of the Cotton effects would be used to assign the absolute configuration by comparison with calculated spectra.
| Wavelength (nm) | Molar Ellipticity (Δε) | Transition Assignment | Implication for Absolute Configuration |
| ~320 | Positive | n → π | Suggests a specific helicity of the enone chromophore (e.g., P-helicity), which can be correlated to the absolute configuration at the stereocenter(s). |
| ~240 | Negative | π → π | The sign of this transition provides further confirmation of the stereochemical assignment and is sensitive to the overall molecular conformation. |
| ~210 | Positive | π → π* | This higher energy transition can also be used in the comparison with calculated spectra to increase the confidence of the assignment. |
The study of chiral spiro-β-lactams has demonstrated the utility of ECD in correlating the sign of the n → π* transition around 220 nm with the absolute configuration at the C6 carbon atom, following a helicity rule. osapublishing.org Similar principles would apply to the γ-lactam system in this compound, where the stereochemistry of the spiro-carbon or other chiral centers would dictate the helicity of the enone chromophore and thus the observed ECD spectrum.
Computational and Theoretical Investigations of 5 Azaspiro 2.5 Oct 7 En 6 One Chemistry
Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Stability
The electronic structure and stability of 5-Azaspiro[2.5]oct-7-en-6-one would be primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.
DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger) would be employed to optimize the geometry of the molecule. These calculations would provide key information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. The stability of the optimized structure would be confirmed by frequency calculations, ensuring that all vibrational frequencies are real, which corresponds to a minimum on the potential energy surface.
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used for higher accuracy in determining the electronic energy and stability, although at a greater computational cost. These methods provide a more rigorous treatment of electron correlation, which is important for accurately describing the electronic properties of the molecule. nih.gov
The electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), would be analyzed. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For α,β-unsaturated lactams, the HOMO is typically localized on the π-system, while the LUMO is often associated with the C=C-C=O conjugated system, making it susceptible to nucleophilic attack. researchgate.net
A hypothetical data table summarizing the kind of results expected from such calculations is presented below.
| Parameter | Calculated Value | Method/Basis Set |
| Total Energy | Value in Hartrees | DFT/B3LYP/6-31G |
| HOMO Energy | Value in eV | DFT/B3LYP/6-31G |
| LUMO Energy | Value in eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | Value in eV | DFT/B3LYP/6-31G |
| Dipole Moment | Value in Debye | DFT/B3LYP/6-31G* |
Conformational Analysis and Energy Landscapes of Spirocyclic Systems
The rigid spirocyclic framework of this compound, which combines a cyclopropane (B1198618) ring and a six-membered unsaturated lactam ring, leads to a complex conformational landscape. Computational methods are essential for exploring the possible conformations and their relative energies. nih.gov
A systematic conformational search would be performed using molecular mechanics or semi-empirical methods to identify low-energy conformers. The most stable conformers would then be re-optimized at a higher level of theory (e.g., DFT or MP2) to obtain accurate relative energies and populations according to the Boltzmann distribution. The energy landscape can be visualized by plotting the energy as a function of key dihedral angles, revealing the barriers to conformational interconversion. researchgate.net
For the this compound, the puckering of the six-membered ring and the relative orientation of the cyclopropane ring would be the primary conformational variables. The planarity of the α,β-unsaturated lactam portion of the ring would also be a key feature to investigate, as it influences conjugation and reactivity. Conformational analysis of related 1-oxa-2-azaspiro[2.5]octane derivatives has shown that the substituents on the six-membered ring significantly influence the preferred conformation. nih.gov
A representative data table for a conformational analysis could include:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) |
| 1 (Global Minimum) | 0.00 | e.g., C1-N5-C6-C7 | Calculated Value |
| 2 | Calculated Value | e.g., C1-N5-C6-C7 | Calculated Value |
| 3 | Calculated Value | e.g., C1-N5-C6-C7 | Calculated Value |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and locating transition states. For this compound, several reactions could be of interest, such as nucleophilic additions to the α,β-unsaturated system, reactions at the lactam carbonyl group, or transformations involving the cyclopropane ring.
To study a specific reaction, the structures of the reactants, products, and any intermediates would be optimized. Transition state (TS) searching algorithms would then be used to locate the saddle point on the potential energy surface connecting the reactant/intermediate and the intermediate/product. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. youtube.com
For instance, the mechanism of a Michael addition of a nucleophile to the C7=C8 double bond could be investigated. The calculations would provide the activation energy barrier for the reaction, which is the energy difference between the transition state and the reactants. This information is crucial for predicting the feasibility and rate of the reaction. Similar studies on the reactions of β-lactams have provided detailed insights into their mechanisms of action. nih.gov
A hypothetical data table for a transition state analysis might look like this:
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) in TS | Imaginary Frequency (cm⁻¹) |
| Reactants | 0.00 | - | - |
| Transition State | Calculated Value | e.g., Nu-C8, C7-C8 | Calculated Value |
| Product | Calculated Value | - | - |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, the prediction of NMR chemical shifts would be particularly useful.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts are usually referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be compared directly with experimental data. The accuracy of the predicted shifts can be improved by considering solvent effects, for example, by using a polarizable continuum model (PCM). pdx.edu
The predicted NMR spectrum can help in assigning the signals in an experimental spectrum and can also be used to distinguish between different possible isomers or conformers. For spirocyclic compounds, the chemical shifts can be sensitive to the stereochemistry and conformation, making computational prediction a valuable tool. researchgate.net
A sample data table for predicted NMR chemical shifts would be structured as follows:
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C1 | Calculated Value | Calculated Value |
| C2 | Calculated Value | Calculated Value |
| C4 | Calculated Value | Calculated Value |
| C6 | Calculated Value | - |
| C7 | Calculated Value | Calculated Value |
| C8 | Calculated Value | Calculated Value |
| N5 | - | Calculated Value |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While a QSRR study requires a dataset of related compounds, we can outline the methodology that would be applied to a series of derivatives of this compound.
First, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Examples include molecular weight, polar surface area, HOMO/LUMO energies, and various shape indices.
Next, the reactivity of the compounds would be measured experimentally (e.g., reaction rates, equilibrium constants). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates the descriptors with the observed reactivity. researchgate.net
A successful QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to gain insight into the structural features that govern reactivity. For a series of this compound derivatives, a QSRR study could, for example, explore how different substituents on the aromatic ring (if present) or on the lactam nitrogen affect their susceptibility to nucleophilic attack. Studies on β-lactam antibiotics and spirohydantoin derivatives have demonstrated the utility of the QSRR approach in understanding and predicting their properties. nih.govnih.gov
A typical QSRR model would be presented as an equation, for example:
log(k) = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...
where log(k) is the logarithm of the rate constant, and cᵢ are the regression coefficients for the respective descriptors.
Applications in Organic Synthesis and Advanced Materials
5-Azaspiro[2.5]oct-7-en-6-one as a Synthetic Intermediate for Spirocyclic Compounds
The unique strained three-membered cyclopropane (B1198618) ring fused to a six-membered lactam in this compound suggests its potential as a reactive intermediate for the synthesis of more complex spirocyclic systems. The ring strain of the cyclopropane moiety can be strategically exploited in ring-opening reactions, providing a pathway to functionalized piperidine derivatives. For instance, nucleophilic attack at one of the cyclopropyl carbons could lead to the formation of a variety of substituted 6-membered nitrogen heterocycles, which are prevalent in many biologically active molecules.
Furthermore, the enone functionality within the lactam ring offers multiple sites for chemical modification. Conjugate addition reactions, for example, could introduce a wide range of substituents at the C8 position, while the carbonyl group at C6 is amenable to standard transformations such as reduction, olefination, or the addition of organometallic reagents. These transformations would yield a diverse library of novel spirocyclic compounds with potential applications in drug discovery and materials science.
While direct examples of this compound being used as a synthetic intermediate are not documented, the synthesis of related azaspiro[2.y]alkanes has been explored, highlighting the general interest in this class of compounds. For example, stereodivergent enzymatic cyclopropanation of unsaturated exocyclic N-heterocycles has been developed to produce various azaspiro[2.y]alkanes in high yield and stereoselectivity. chemrxiv.org
Utility in the Construction of Complex Molecular Architectures and Scaffolds
The rigid three-dimensional structure of the 5-azaspiro[2.5]octanone core makes it an attractive scaffold for the construction of complex molecular architectures. The defined spatial orientation of substituents on the spirocyclic framework can be advantageous in the design of molecules with specific binding properties to biological targets. The incorporation of this motif can lead to improved physicochemical properties, such as increased metabolic stability and enhanced target selectivity, which are crucial in drug development. chemrxiv.org
The synthesis of various azaspiro[3.4]octanes and their utility in medicinal chemistry have been reported, underscoring the value of such spirocyclic systems. researchgate.net Although not the specific [2.5] system, these studies demonstrate the principle of using azaspirocycles as foundational elements in the design of novel therapeutics. For instance, azaspiro[2.5]octane derivatives have been incorporated into nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, where the spirocyclic moiety improved binding potency and minimized off-target effects. chemrxiv.org
Development of Chiral Ligands and Catalysts Utilizing the Azaspiro[2.5]octanone Motif
The inherent chirality of many spirocyclic compounds makes them valuable candidates for the development of chiral ligands and catalysts for asymmetric synthesis. The rigid conformation of the 5-azaspiro[2.5]octanone scaffold can provide a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity in catalytic reactions.
While there is no specific literature on the use of this compound in catalysis, the broader field of asymmetric catalysis frequently employs chiral spirocyclic ligands. The development of enantioselective catalytic reactions often relies on the design of novel chiral scaffolds that can effectively control the stereochemical outcome of a reaction. The azaspiro[2.5]octanone framework, with its potential for functionalization at multiple positions, could serve as a platform for the synthesis of a new class of chiral ligands.
Role as a Building Block in the Synthesis of Non-Natural Amino Acid Analogues
Non-natural amino acids are crucial tools in peptide and protein engineering, as well as in the development of peptidomimetics with enhanced biological activity and stability. The constrained and well-defined geometry of spirocyclic scaffolds makes them attractive precursors for the synthesis of conformationally restricted amino acid analogues.
A study on the synthesis of a heterospirocyclic amino azirine, N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, demonstrated its utility as a synthon for a novel α-amino acid, 3-aminotetrahydropyrane-3-carboxylic acid. uzh.chuzh.ch This example, while involving an oxa-azaspiro compound, highlights the potential of the spiro[2.5]octane framework in accessing unique amino acid structures. The this compound, through appropriate chemical manipulations such as ring-opening of the cyclopropane and functional group transformations of the lactam, could potentially be converted into novel spirocyclic or acyclic non-natural amino acids.
Future Directions and Emerging Research Avenues for Azaspiro 2.5 Oct 7 En 6 One Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and sustainable methods for constructing the 5-Azaspiro[2.5]oct-7-en-6-one core is a primary area for future research. Current synthetic approaches for analogous azaspiro compounds can provide a foundation for these efforts.
One promising direction is the application of rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascades . A recent study demonstrated the highly selective synthesis of seven-membered azaspiro compounds from 1,5-bisallenes through this method. rsc.orgnih.govnih.govacs.org Adapting this strategy to precursors of this compound could offer a powerful and atom-economical route to the desired scaffold.
Furthermore, enzymatic synthesis represents a frontier for sustainable chemistry. The stereodivergent synthesis of azaspiro[2.y]alkanes using engineered carbene transferases has been reported, highlighting the potential of biocatalysis in creating complex spirocycles. uc.pt Exploring enzymatic routes could not only provide a greener alternative to traditional synthesis but also offer exceptional control over stereochemistry.
Additionally, methods developed for the synthesis of structurally related spiro[2.5]octa-4,7-dien-6-ones via a 1,6-conjugate addition induced dearomatization of para-quinone methides could be adapted. rsc.orgscispace.comresearchgate.net This metal-free, one-pot approach offers high yields under mild conditions and could potentially be modified for the synthesis of the target azaspiro compound. rsc.orgresearchgate.net
| Synthetic Methodology | Key Features | Potential Application for this compound | Reference |
| Rh(I)-Catalyzed Cycloisomerization/Diels-Alder | High selectivity, atom economy, cascade reaction. | Synthesis from tailored 1,5-bisallene precursors. | rsc.orgnih.govnih.govacs.org |
| Enzymatic Carbene Transferase | High stereoselectivity, sustainable, operates in aqueous media. | Enantioselective synthesis of the spirocyclopropane moiety. | uc.pt |
| 1,6-Conjugate Addition/Dearomatization | Metal-free, mild conditions, one-pot synthesis. | Adaptation from p-quinone methides to aza-analogs. | rsc.orgscispace.comresearchgate.net |
Exploration of Underutilized Reactivity Pathways
The inherent strain of the cyclopropane (B1198618) ring and the electronic nature of the α,β-unsaturated lactam in this compound suggest a rich and largely unexplored reactivity profile.
The strain-release reactions of the cyclopropane ring are of particular interest. In other strained spirocyclic systems, nucleophilic attack can lead to ring-opening and the formation of novel, more complex architectures. nih.govmdpi.com Investigating the reaction of this compound with various nucleophiles could unveil pathways to unique molecular scaffolds. Computational analysis of similar systems has shown that the mode of attack can lead to a highly exothermic unraveling of the rings. nih.gov
The dienone moiety within the lactam ring presents opportunities for various cycloaddition reactions . For instance, Diels-Alder reactions with a range of dienes could be explored to construct more elaborate polycyclic systems. The reactivity of related spiro[2.5]octa-4,7-dien-6-ones and spiro[2.5]octa-1,4,7-trien-6-ones has been a subject of study and can serve as a guide for these investigations. exlibrisgroup.com
Furthermore, the reactivity of related spiro-β-lactams can offer insights. These compounds are known to undergo ring-opening and ring-transformation reactions, providing access to diverse chemical structures. researchgate.net Similar transformations could be envisioned for the γ-lactam in this compound, expanding its synthetic utility.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To efficiently guide synthetic efforts and predict reactivity, advanced computational modeling will be indispensable. Density Functional Theory (DFT) calculations can provide deep insights into the mechanistic details of both the formation and subsequent reactions of this compound.
DFT has been successfully employed to rationalize the stereochemical outcomes of reactions involving related azaspiro compounds, such as dibenzo 1-azaspiro[4.5]decanes. mdpi.com Similar calculations could be used to understand the transition states and reaction pathways in the proposed synthetic routes for this compound, helping to optimize reaction conditions and catalyst selection. For instance, DFT calculations were crucial in understanding the divergent reactivity of dihydroisoquinolines with Meldrum's acid to form either pyrimidinones (B12756618) or oxazinanediones based on the C1 substituent. acs.org
Moreover, computational studies can predict the conformational preferences and electronic properties of the target molecule, which are critical for understanding its reactivity. nih.govresearchgate.net For example, molecular modeling of spiro β-lactams has predicted their ability to adopt β-turn secondary structures, a finding that was later confirmed by NMR analysis. nih.govresearchgate.net Such predictive power would be invaluable in designing experiments and exploring the potential applications of this compound.
| Computational Method | Application in Azaspiro[2.5]oct-7-en-6-one Research | Insights Gained from Related Systems | Reference |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and reactivity. | Rationalization of stereochemical outcomes in azaspiro compound synthesis. | mdpi.com |
| Ab Initio Molecular Modeling | Prediction of stable conformations and electronic properties. | Prediction of β-turn mimicry in spiro β-lactams. | nih.govresearchgate.net |
| DFT and Collision Cross-Section (CCS) Calculations | Analysis of gas-phase behavior and protonation site isomers. | Correlation of experimental and calculated CCS values for protomers. | mdpi.com |
Design of Next-Generation Spirocyclic Scaffolds for Chemical Research
The rigid, three-dimensional structure of this compound makes it an attractive starting point for the design of novel spirocyclic scaffolds for applications in medicinal chemistry and materials science. The introduction of spirocyclic scaffolds is a known strategy to enhance the three-dimensionality of molecules, which can lead to improved physicochemical and pharmacokinetic properties in drug candidates. tandfonline.combldpharm.com
By leveraging the reactivity of the core structure, a diverse library of derivatives can be generated. For example, functionalization at the nitrogen atom, the double bond, or through ring-opening of the cyclopropane could lead to a wide array of new chemical entities. The design of these next-generation scaffolds can be guided by the principles of scaffold-hopping and bioisosterism , where the azaspiro[2.5]oct-7-en-6-one core could replace less favorable moieties in existing bioactive molecules. tandfonline.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Azaspiro[2.5]oct-7-en-6-one, and how can experimental reproducibility be ensured?
- Methodological Answer : Begin with a literature review to identify reported synthetic pathways (e.g., cycloaddition reactions, spiroannulation methods). For reproducibility, document reagent purity (e.g., ≥95% by HPLC), reaction conditions (temperature, solvent, catalyst), and purification steps (e.g., column chromatography, recrystallization). Validate product identity using -/-NMR, IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published values and include full experimental details in supplementary materials .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Perform systematic characterization:
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane, chloroform).
- Stability : Conduct accelerated degradation studies under heat, light, and humidity.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
Tabulate results and compare with structurally similar spiro compounds .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Prioritize:
- NMR : Assign all protons and carbons, noting spiro junction coupling patterns.
- X-ray Crystallography : Resolve bond angles and stereochemistry if single crystals are obtainable.
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Include raw spectral data in supplementary files to enable peer validation .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates. Compare activation energies for proposed pathways (e.g., [3+2] vs. [2+2] cycloaddition). Validate simulations with kinetic isotope effect (KIE) experiments or isotopic labeling. Publish computational parameters (basis sets, solvation models) and raw output files for reproducibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on:
- Assay Conditions : Compare cell lines, concentrations, and controls.
- Structural Variations : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends.
- Statistical Significance : Apply ANOVA or t-tests to assess data variability.
Propose standardized assay protocols to minimize discrepancies .
Q. How can researchers design experiments to probe the spirocyclic ring’s conformational flexibility in this compound?
- Methodological Answer :
- Dynamic NMR : Monitor ring inversion barriers at variable temperatures.
- Molecular Dynamics Simulations : Predict low-energy conformers and compare with NOESY/ROESY data.
- X-ray Diffraction : Analyze crystal packing effects on ring geometry.
Discuss implications for drug design, such as bioavailability or target binding .
Data Analysis & Reporting
Q. What are best practices for presenting conflicting spectral data in publications?
- Methodological Answer : Create a comparative table listing observed vs. literature values (e.g., chemical shifts, coupling constants). Annotate discrepancies with possible explanations (e.g., solvent effects, impurities). Use supplementary figures to overlay spectra and highlight critical peaks. Invite peer feedback through preprint platforms before journal submission .
Q. How should researchers address gaps in the literature regarding this compound’s reactivity?
- Methodological Answer : Design hypothesis-driven studies:
- Exploratory Screens : Test reactivity under diverse conditions (e.g., photochemical, electrochemical).
- Mechanistic Probes : Use trapping agents (e.g., TEMPO) to detect radical intermediates.
Publish negative results to inform future work and avoid redundant efforts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
